1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene

Fire suppression Halon replacement Minimum extinguishing concentration

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene (C₅ClF₇; synonym: 1-chloroheptafluorocyclopent-1-ene) is a highly halogenated cyclic olefin belonging to the five-membered-ring chlorofluorocarbon (c-C₅F) family. With a molecular weight of 228.50 g·mol⁻¹, a calculated density of 1.68 g·cm⁻³ at 20 °C, and a boiling point of approximately 56–62 °C, this compound is typically supplied at ≥95% purity and is primarily utilized as a fluorinated building block in organic synthesis, as a precursor to semiconductor-grade octafluorocyclopentene, and as a candidate halon replacement in fire-suppression formulations.

Molecular Formula C5ClF7
Molecular Weight 228.49 g/mol
CAS No. 1759-63-3
Cat. No. B3040232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene
CAS1759-63-3
Molecular FormulaC5ClF7
Molecular Weight228.49 g/mol
Structural Identifiers
SMILESC1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)F
InChIInChI=1S/C5ClF7/c6-1-2(7)4(10,11)5(12,13)3(1,8)9
InChIKeyXUMFLKOMBYRBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene (CAS 1759-63-3): Procurement-Grade Identity and In-Class Positioning


1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene (C₅ClF₇; synonym: 1-chloroheptafluorocyclopent-1-ene) is a highly halogenated cyclic olefin belonging to the five-membered-ring chlorofluorocarbon (c-C₅F) family . With a molecular weight of 228.50 g·mol⁻¹, a calculated density of 1.68 g·cm⁻³ at 20 °C, and a boiling point of approximately 56–62 °C, this compound is typically supplied at ≥95% purity and is primarily utilized as a fluorinated building block in organic synthesis, as a precursor to semiconductor-grade octafluorocyclopentene, and as a candidate halon replacement in fire-suppression formulations . The presence of a single vinylic chlorine atom on a perfluorinated cyclopentene scaffold confers a unique combination of electrophilic reactivity and thermal lability that distinguishes it from both the fully fluorinated analog (octafluorocyclopentene, C₅F₈) and the dichloro analog (1,2-dichlorohexafluorocyclopentene, C₅Cl₂F₆) .

Why 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene Cannot Be Casually Replaced by Other c-C₅F Analogs in Procurement Decisions


The c-C₅F family comprises a structurally similar set of five-membered fluorinated cyclopentenes that differ only in the number and identity of substituents (H, Cl, or F) at the vinylic positions . Despite this superficial similarity, even a single-atom substitution profoundly alters key performance parameters: the chlorine atom in C₅F₇Cl introduces a lower-energy thermal decomposition pathway and enhanced radical-scavenging capacity relative to C₅F₈, while the lower chlorine content relative to C₅Cl₂F₆ shifts the boiling point by over 30 °C, directly impacting process engineering in continuous-flow fluorination reactors . These differences mean that substituting C₅F₇Cl with C₅F₈ for fire-suppression applications would increase the minimum extinguishing concentration by 20–25%, while substituting it with C₅Cl₂F₆ for octafluorocyclopentene synthesis would alter the thermal balance of the fluorination step—each change carrying quantifiable performance or engineering consequences .

Quantitative, Comparator-Grounded Evidence for Differentiating 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene from Its Closest Analogs


Fire-Extinguishing Minimum Concentration: C₅F₇Cl Outperforms C₅F₈ by 20–23% Across Two Fuel Types

In a combined experimental-theoretical study directly comparing the fire-extinguishing performance of 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene (C₅F₇Cl) with octafluorocyclopentene (C₅F₈), C₅F₇Cl achieved significantly lower minimum extinguishing concentrations (MECs) for both methane-air and propane-air flames . The chlorine atom induces molecular asymmetry that lowers the energy barrier for pyrolysis and enhances OH· radical scavenging, generating chlorine-containing unsaturated active groups and CF₂· radicals that capture flame-propagating species .

Fire suppression Halon replacement Minimum extinguishing concentration

Synthetic Utility: Yield of Octafluorocyclopentene from C₅F₇Cl Versus Alternative Feedstocks

Multiple patent literature examples provide a quantitative yield ladder for the fluorination of various feedstocks to octafluorocyclopentene (OFCP), the critical semiconductor etching and CVD gas . Using a feedstock with 1-chloroheptafluorocyclopentene (C₅F₇Cl) as the main component, OFCP was obtained in 87% yield; in contrast, octachlorocyclopentene as feedstock gave only 72% yield . The dichloro analog (1,2-dichlorohexafluorocyclopentene, C₅Cl₂F₆) yielded 87.8%, but the higher boiling point of C₅Cl₂F₆ (90 °C) versus C₅F₇Cl (56 °C) creates distinct process-engineering requirements .

Fluorination Semiconductor precursor Octafluorocyclopentene synthesis

Computational Reactivity Ranking: Electrophilic and Nucleophilic Indices of C₅F₇Cl Among c-C₅F Family Members

A comprehensive density functional theory (DFT) and ab initio molecular dynamics study computed electrophilic and nucleophilic reactivity descriptors for nine five-membered-ring fluorides, including 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene (designated F7-1 in the study) . The study established that chlorine substitution at the vinylic position significantly modulates the electronic properties—specifically the HOMO-LUMO gap and global electrophilicity index—relative to the parent octafluorocyclopentene (F8E) and the hydrogen-substituted analog (F7E). F7-1 was highlighted for its distinct out-of-plane stability profile, a feature not shared by the fully fluorinated or hydrogen-substituted congeners, which has implications for stereoselective transformations .

DFT calculation Reactivity indices Electronic structure

Nucleophilic Substitution Chemistry: The Vinylic Chlorine as a Reactive Handle for Phosphonate and Organometallic Derivatization

The vinylic chlorine atom of 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene undergoes nucleophilic displacement with trialkyl phosphites and other nucleophilic reagents, enabling the synthesis of fluorinated cyclopentenylphosphonates that are inaccessible from the perfluorinated analog octafluorocyclopentene (C₅F₈) under comparable conditions . This reactivity exploits the chlorine atom as a leaving group, whereas C₅F₈ requires more forcing conditions for vinylic fluorine displacement . The resulting phosphonate derivatives are entry points to biomedical fluorophosphonate libraries .

Nucleophilic substitution Phosphonate synthesis Organofluorine chemistry

Evidence-Backed Application Scenarios Where 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene Demonstrates Verifiable Selection Advantage


Halon Replacement Fire-Suppression Agent Development

For programs developing next-generation clean fire-extinguishing agents, C₅F₇Cl offers a quantifiable 20–23% reduction in minimum extinguishing concentration relative to C₅F₈ for methane-air and propane-air flames, directly translating to smaller storage vessels and lower weight penalties in aviation or marine applications . Its chlorine-enabled radical-scavenging pyrolysis mechanism provides a mechanistic basis for this performance advantage that perfluorinated analogs cannot replicate .

Semiconductor-Grade Octafluorocyclopentene (OFCP) Manufacturing

In OFCP production via liquid-phase KF/DMF fluorination, C₅F₇Cl serves as a high-yield (87%) feedstock whose low boiling point (56 °C) reduces the thermal energy required for rectification and simplifies continuous reactor design compared to the higher-boiling dichloro analog (C₅Cl₂F₆, 90 °C) . This boiling point differential has been explicitly identified in patent literature as a critical process parameter affecting fluorination reactor temperature control and product withdrawal efficiency .

Fluorinated Phosphonate and Organophosphorus Building Block Synthesis

The vinylic chlorine atom of C₅F₇Cl provides a nucleophilic substitution handle that enables direct reaction with trialkyl phosphites to generate cyclopentenylphosphonates . This chemistry is not directly translatable to C₅F₈, which requires organolithium or Grignard reagents for comparable functionalization, making C₅F₇Cl the preferred starting material for phosphorus-containing fluorinated molecule libraries .

Structure-Reactivity Relationship Studies of Cyclic Chlorofluorocarbons

C₅F₇Cl has been incorporated as a key member (designated F7-1) in comprehensive DFT and AIMD computational benchmarking studies of nine c-C₅F analogs, where its unique electronic properties—modulated by a single chlorine substitution—were systematically compared to F8E, F7E, and F6-1 . Researchers investigating substitution effects on electrophilicity, nucleophilicity, and thermal stability at 600 K will find the published computational dataset directly applicable for in silico screening before committing to experimental synthesis .

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